Benzenehexathiol

Catalog No.
S1495868
CAS No.
62968-45-0
M.F
C6H6S6
M. Wt
270.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzenehexathiol

CAS Number

62968-45-0

Product Name

Benzenehexathiol

IUPAC Name

benzene-1,2,3,4,5,6-hexathiol

Molecular Formula

C6H6S6

Molecular Weight

270.5 g/mol

InChI

InChI=1S/C6H6S6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h7-12H

InChI Key

NVGVNJDFTHQFQR-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(C(=C1S)S)S)S)S)S

Canonical SMILES

C1(=C(C(=C(C(=C1S)S)S)S)S)S

Benzenehexathiol, with the molecular formula C6H6S6C_6H_6S_6, is an organosulfur compound characterized by a benzene ring where all six hydrogen atoms are replaced by thiol (-SH) groups. This unique structure endows benzenehexathiol with significant chemical reactivity and versatility, particularly in coordination chemistry and materials science. The compound serves as a multidentate ligand, allowing it to form stable complexes with various metal ions, which is crucial for the development of metal-organic frameworks and conductive materials.

Material Science:

  • Metal-Organic Frameworks (MOFs): Benzenehexathiol can be used as a building block in the construction of highly conductive MOFs. These structures have promising applications in gas storage, sensors, and catalysis due to their large surface area and tunable properties [].

Energy Production:

  • Electrocatalysis: Studies suggest that benzenehexathiol may enhance the efficiency of hydrogen evolution reactions (HER), which are crucial for generating clean hydrogen fuel. Research indicates that the sulfur atoms in the molecule play a significant role in this process [].

Environmental Remediation:

  • Heavy Metal Removal: Benzenehexathiol's ability to form strong bonds with various metals makes it a potential candidate for removing heavy metal pollutants from water and soil. Research is ongoing to explore its effectiveness in this area [].

  • Oxidation: This compound can be oxidized to form disulfides or polysulfides, depending on the conditions. Common oxidizing agents include hydrogen peroxide and iodine.
  • Reduction: Reduction typically involves the cleavage of disulfide bonds, regenerating thiol groups. Reducing agents such as dithiothreitol or sodium borohydride are often employed.
  • Substitution: The thiol groups can participate in nucleophilic substitution reactions, allowing for the formation of various derivatives using reagents like alkyl halides or acyl chlorides.

These reactions highlight the compound's potential in synthetic chemistry and materials development.

Benzenehexathiol exhibits notable biological activity primarily due to its ability to coordinate with metal ions, which can influence biological systems. Its action is particularly relevant in electrochemistry, where it plays a role in hydrogen evolution reactions and as a component in conductive metal-organic frameworks (MOFs). The compound's interaction with metal ions can affect cellular processes and has implications in biocatalysis and biosensing applications .

Several synthesis methods for benzenehexathiol have been developed:

  • Reaction of Benzenehexachloride with Sodium Hydrosulfide: This method involves treating benzenehexachloride with sodium hydrosulfide in a suitable solvent under mild conditions. This approach is commonly used in laboratory settings.
  • Industrial Production: While less common due to specialized applications, industrial production can utilize similar methods as laboratory syntheses, focusing on careful control of reaction conditions to ensure high purity and yield.

Additionally, recent studies have explored more complex synthetic routes involving metal chalcogenides to enhance the properties of benzenehexathiol-based materials .

Benzenehexathiol has diverse applications across various fields:

  • Metal-Organic Frameworks: It serves as a crucial building block for synthesizing conductive metal-organic frameworks that exhibit high electrical conductivity.
  • Electrocatalysis: The compound is used in electrocatalytic systems for hydrogen evolution and oxygen reduction reactions.
  • Materials Science: Its unique properties make it suitable for developing advanced materials with specific electronic characteristics, including conductive polymers and nanostructures .

Benzenehexathiol interacts effectively with metal ions due to its six thiol groups, which act as electron pair donors. These interactions lead to the formation of stable coordination complexes that can be utilized in various applications, including catalysis and electronic devices. Studies have shown that benzenehexathiol-based materials can significantly enhance the performance of electrocatalysts by improving their electronic properties through effective metal coordination .

Benzenehexathiol shares structural similarities with several other organosulfur compounds. Here are some comparable compounds:

Compound NameStructure DescriptionUnique Features
BenzenehexanolBenzene ring with six hydroxyl (-OH) groupsExhibits different reactivity compared to thiols
ThiophenolBenzene ring with one thiol (-SH) groupLess complex coordination chemistry
DodecanethiolAliphatic chain with thiol functional groupDifferent solubility and reactivity characteristics
HexanethiolStraight-chain thiol compoundSimpler structure; less versatile than benzenehexathiol

Benzenehexathiol's uniqueness lies in its capacity to form extended networks through multiple thiol groups, facilitating advanced applications in materials science and electrochemistry that other similar compounds may not achieve .

XLogP3

2.8

Wikipedia

Benzenehexathiol

Dates

Modify: 2024-04-15

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